![molecular formula C39H71N9O13 B13812621 Mart-1(27-35)(human)](/img/structure/B13812621.png)
Mart-1(27-35)(human)
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Overview
Description
Mart-1(27-35)(human), also known as Melan-A, is a peptide representing amino acids 27-35 of the MART-1 protein. This peptide is recognized by T cells and is associated with melanoma, a type of skin cancer. The MART-1 protein is a melanoma antigen recognized by T cells and is mainly expressed in melanocytes, the cells responsible for producing melanin in the skin and retina .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mart-1(27-35)(human) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Mart-1(27-35)(human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Mart-1(27-35)(human) primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions. it can be involved in:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes.
Amidation: Formation of amide bonds during peptide synthesis.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), N-Hydroxybenzotriazole (HOBt).
Deprotection Reagents: Trifluoroacetic acid (TFA).
Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS).
Major Products Formed
The major product formed from the synthesis of Mart-1(27-35)(human) is the peptide itself. During hydrolysis, the peptide can be broken down into its constituent amino acids .
Scientific Research Applications
MART-1(27-35) (human) is a peptide derived from the Melanoma-associated antigen recognized by T cells-1 (MART-1), also known as Melan-A . It corresponds to amino acids 27-35 of the MART-1 protein . MART-1 is a differentiation antigen expressed on the surface of melanocytes and found in most skin cancers, including melanomas . Because its expression is restricted to melanocytes, MART-1 is a target for cancer vaccines and adoptive cell therapy . The MART-1(27-35) peptide is commonly associated with MHC (major histocompatibility complex) and recognized by T-cell receptors, making it a focus for immunotherapy research .
Scientific Research Applications
MART-1(27-35) has applications in studying T-cell responses, developing cancer immunotherapies, and diagnostic purposes .
T-cell stimulation and expansion
- MART-1(27-35) peptide can stimulate peripheral blood lymphocytes (PBLs) in vitro, generating MART-1(27-35)-specific cytotoxic T lymphocytes (CTLs) .
- These CTLs can recognize and kill melanoma cells presenting the MART-1(27-35) peptide on their surface .
- Modified versions of the MART-1(27-35) peptide, such as superagonist analogues, can enhance the activation and function of T cells .
- T-cell receptor (TCR) analysis of MART-1(27-35)-reactive T cells reveals diverse TCR usage patterns, suggesting a broad T-cell response to this antigen .
Cancer Immunotherapy
- Vaccine development MART-1(27-35) can be used in peptide-based vaccines to stimulate anti-tumor T-cell responses in melanoma patients .
- Adoptive cell therapy MART-1(27-35)-stimulated T cells can be expanded ex vivo and transferred back into patients to target and destroy melanoma cells .
- Superagonist analogues of MART-1(27-35) may improve the efficacy of cancer vaccines by inducing a stronger and more durable T-cell response .
Understanding T-cell responses
- The MART-1(27-35) peptide is useful for studying T-cell recognition of self-antigens and the mechanisms of T-cell tolerance and autoimmunity .
- Research has shown that some self-derived analogues of MART-1(27-35) can act as partial agonists or antagonists, modulating T-cell activity and potentially impairing anti-tumor responses .
- MART-1(27-35) can be used to generate MART-1-specific T cells by stimulating peripheral blood mononuclear cells (PBMCs) from healthy donors with the peptide and transfecting them with a retrovirus expressing the MART-1-specific T-cell receptor gene .
Diagnostic purposes
- MART-1 expression is found in most skin cancers, including melanomas, and is used as a biomarker for diagnostic purposes .
Case Studies
- One study generated MART-1(27-35)-reactive PBL and TIL cultures from melanoma patients and found that T-cell receptor analysis suggests a T-cell receptor repertoire that differed from patient to patient and a predominant usage of a different variable beta chain by each of these MART-reactive T cells .
- In one case, two CTL cultures that were unresponsive to MART-127–35 could not recognize HLA-matched tumors .
- In human-PBMC engrafted NSG mice, vaccination with human Mo-DCs expressing MART-1 could induce MART-1-specific T cells .
Data Table
Mechanism of Action
Mart-1(27-35)(human) exerts its effects by being presented on the surface of melanoma cells in complex with HLA-A*0201 molecules. This complex is recognized by T cell receptors (TCRs) on cytotoxic T lymphocytes (CTLs). The recognition triggers the CTLs to kill the melanoma cells. The peptide’s interaction with the TCR complex and its role in activating the immune response are crucial for its function in immunotherapy .
Comparison with Similar Compounds
Similar Compounds
Mart-1(26-35): A slightly longer peptide that includes an additional amino acid at the N-terminus.
gp100(209-217): Another melanoma-associated antigen recognized by T cells.
Tyrosinase-related protein-1 (TRP-1): A melanosomal protein involved in melanin synthesis.
Uniqueness
Mart-1(27-35)(human) is unique due to its specific recognition by HLA-A*0201-restricted CTLs and its high expression in melanoma cells. This specificity makes it an ideal target for melanoma immunotherapy .
Biological Activity
MART-1(27-35) is a peptide derived from the Melanoma-associated antigen recognized by T cells-1 (MART-1), also known as Melan A. This peptide, specifically the sequence AAGIGILTV, plays a crucial role in the immune response against melanoma, particularly in individuals with the HLA-A*0201 allele. Its biological activity primarily involves the activation of CD8+ T cells, which are essential for targeting and destroying melanoma cells.
MART-1(27-35) acts as an epitope that is recognized by cytotoxic T lymphocytes (CTLs). The interaction between this peptide and T-cell receptors (TCRs) is pivotal for initiating an immune response against melanoma cells. The biological activity of MART-1(27-35) can be categorized into several key functions:
- T-cell Activation : MART-1(27-35) is recognized by CTLs, leading to their activation and proliferation. Studies have shown that this peptide can significantly enhance the release of cytokines such as IFN-γ, which is critical for anti-tumor immunity .
- Cytotoxicity : The peptide mediates cytolytic activity against melanoma cells. CTLs that recognize MART-1(27-35) can induce apoptosis in target cancer cells .
Partial Agonist Activity
Research indicates that while MART-1(27-35) is a strong agonist for T-cell activation, some naturally occurring analogues may exhibit partial agonist properties. These analogues can elicit cytokine release without inducing full cytotoxic responses, potentially leading to a less effective anti-tumor response .
Clinical Studies
Several studies have explored the efficacy of MART-1(27-35) in clinical settings:
- Peptide-Based Vaccination Trials : In trials involving HLA-A*0201-positive melanoma patients, administration of MART-1(27-35) resulted in a significant increase in MART-1-specific CTL responses. For instance, a study reported over a threefold increase in IFN-γ production among treated patients .
- Tumor-Infiltrating Lymphocytes (TILs) : Approximately 90% of TILs from HLA-A*0201 patients recognize MART-1(27-35), underscoring its immunodominance and potential as a therapeutic target .
Comparative Binding Affinity
The binding affinity of MART-1(27-35) to TCRs has been compared with longer variants such as MART-1(26-35). The latter shows enhanced binding capabilities, suggesting that modifications to peptide length can influence immunogenicity and efficacy in therapeutic applications .
Peptide Variant | Sequence | Binding Affinity | Immunogenicity |
---|---|---|---|
MART-1(27-35) | AAGIGILTV | Moderate | High |
MART-1(26-35) | EAAGIGILTV | High | Very High |
Patient Responses to Immunotherapy
In a cohort study involving 18 melanoma patients treated with MART-1(27–35)-based vaccination, 15 exhibited robust CTL responses characterized by increased cytokine production. Notably, these responses were correlated with clinical outcomes, including tumor regression in several cases .
Challenges and Considerations
Despite its potential, responses to MART-1(27–35) can vary significantly among individuals due to genetic diversity in TCR repertoires and HLA alleles. Some patients may not respond effectively due to the presence of antagonistic peptides that inhibit T-cell activation .
Properties
Molecular Formula |
C39H71N9O13 |
---|---|
Molecular Weight |
874.0 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C37H67N9O11.C2H4O2/c1-12-19(7)28(43-25(48)15-39-32(51)22(10)41-31(50)21(9)38)34(53)40-16-26(49)44-29(20(8)13-2)35(54)42-24(14-17(3)4)33(52)46-30(23(11)47)36(55)45-27(18(5)6)37(56)57;1-2(3)4/h17-24,27-30,47H,12-16,38H2,1-11H3,(H,39,51)(H,40,53)(H,41,50)(H,42,54)(H,43,48)(H,44,49)(H,45,55)(H,46,52)(H,56,57);1H3,(H,3,4)/t19-,20-,21-,22-,23+,24-,27-,28-,29-,30-;/m0./s1 |
InChI Key |
DJBCPXAFOLJFOX-HADYAWPXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)N.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)N.CC(=O)O |
Origin of Product |
United States |
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